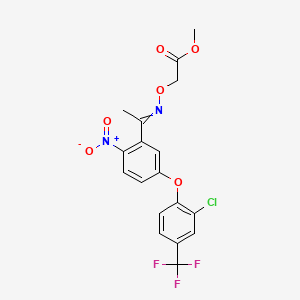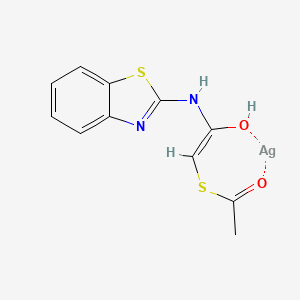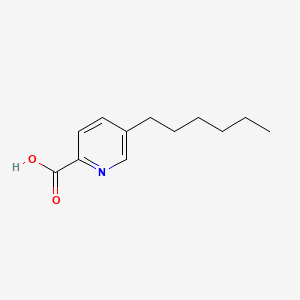![molecular formula C13H28CuF3N4O5S-3 B13775864 Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate is a coordination compound featuring copper in its +2 oxidation state This compound is characterized by the presence of two water molecules and two 1,2-cyclohexanediamine ligands in a trans configuration, coordinated to the copper ion The trifluoromethanesulfonate anion serves as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate typically involves the reaction of copper(II) salts with 1,2-cyclohexanediamine in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trans configuration. The general reaction scheme can be represented as follows:
[ \text{Cu(II) salt} + 2 \text{(1,2-cyclohexanediamine)} + \text{trifluoromethanesulfonic acid} \rightarrow \text{Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a usable form.
化学反应分析
Types of Reactions
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to Cu(I) or oxidized to Cu(III) under appropriate conditions.
Ligand Substitution Reactions: The coordinated water molecules and 1,2-cyclohexanediamine ligands can be replaced by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield Cu(III) complexes, while ligand substitution reactions can produce a variety of new coordination compounds with different ligands.
科学研究应用
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other coordination compounds.
作用机制
The mechanism by which Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate exerts its effects involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with biomolecules such as proteins and DNA, potentially disrupting their normal function.
相似化合物的比较
Similar Compounds
- Copper(II) bis(1,2-diaminoethane) bis(o-hydroxybenzoate) monohydrate
- Copper(II) bis(1,2-diaminoethane) bis(o-aminobenzoate)
Uniqueness
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate is unique due to its specific ligand arrangement and the presence of the trifluoromethanesulfonate anion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
属性
分子式 |
C13H28CuF3N4O5S-3 |
|---|---|
分子量 |
472.99 g/mol |
IUPAC 名称 |
copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/2C6H12N2.CHF3O3S.Cu.2H2O/c2*7-5-3-1-2-4-6(5)8;2-1(3,4)8(5,6)7;;;/h2*5-8H,1-4H2;(H,5,6,7);;2*1H2/q2*-2;;+2;;/p-1/t2*5-,6-;;;;/m11..../s1 |
InChI 键 |
ZZDQVADYQZKVCB-BNXNSQMOSA-M |
手性 SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Cu+2] |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


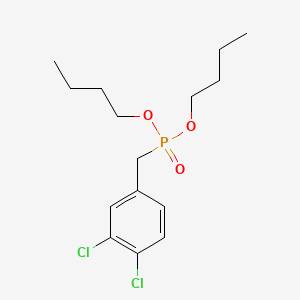
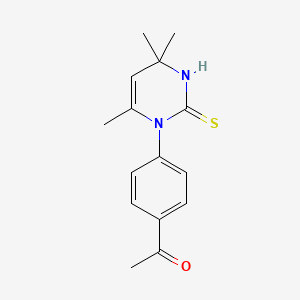
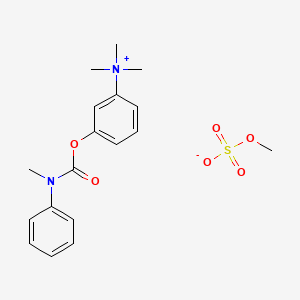
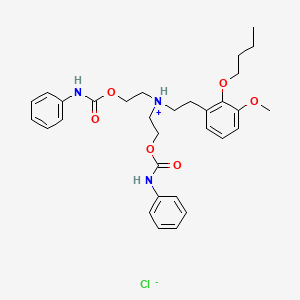
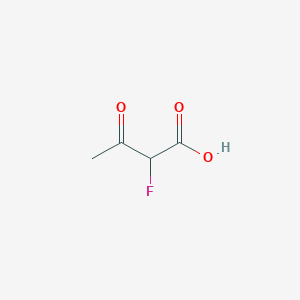
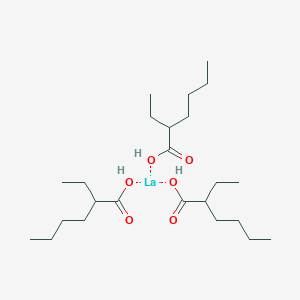
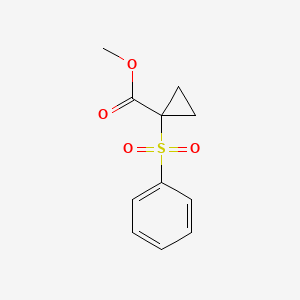
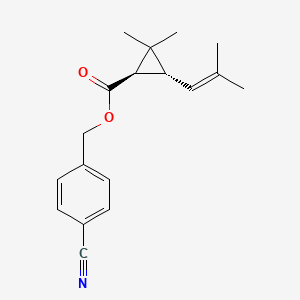
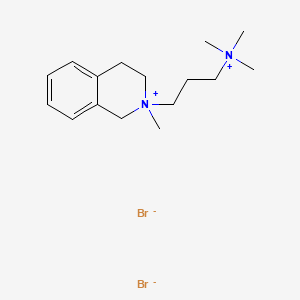

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
